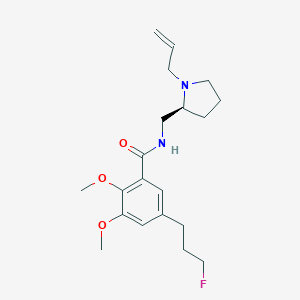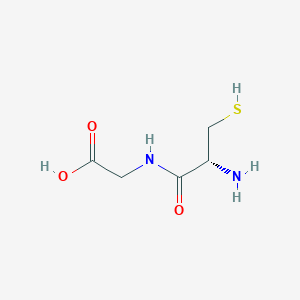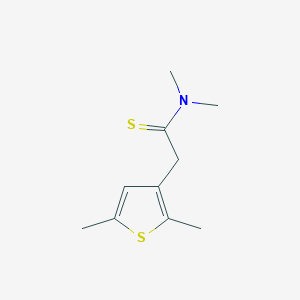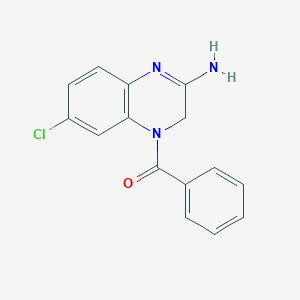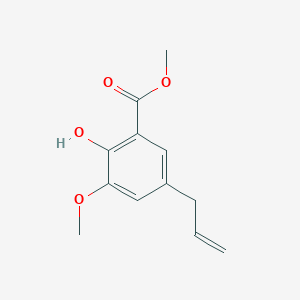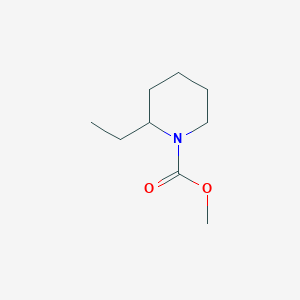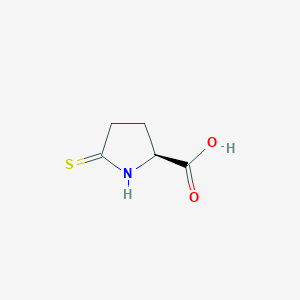
5-Thioxo-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thioxo-L-proline is a heterocyclic organic compound with the chemical formula C5H7NO2S. It is also known as 2-imino-4-thioxo-5-pyrrolidinecarboxylic acid or TPro. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 5-Thioxo-L-proline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It may also act by inducing apoptosis in cancer cells.
生化学的および生理学的効果
5-Thioxo-L-proline has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-Thioxo-L-proline in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of using 5-Thioxo-L-proline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for the study of 5-Thioxo-L-proline. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anti-cancer drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
The synthesis of 5-Thioxo-L-proline can be achieved through different methods, including the reaction of L-proline with Lawesson's reagent, sulfur and phosphorus, and the reaction of L-proline with thiosemicarbazide followed by oxidation. The reaction of L-proline with Lawesson's reagent is the most common method used for the synthesis of 5-Thioxo-L-proline.
科学的研究の応用
5-Thioxo-L-proline has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
120610-89-1 |
|---|---|
製品名 |
5-Thioxo-L-proline |
分子式 |
C5H7NO2S |
分子量 |
145.18 g/mol |
IUPAC名 |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChIキー |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
異性体SMILES |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
正規SMILES |
C1CC(=S)NC1C(=O)O |
同義語 |
Proline, 5-thioxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



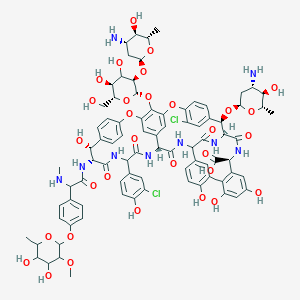
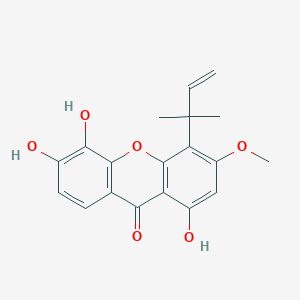
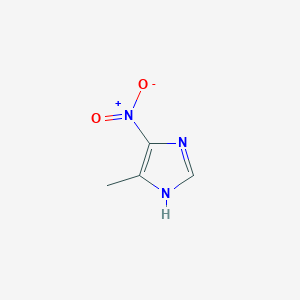
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
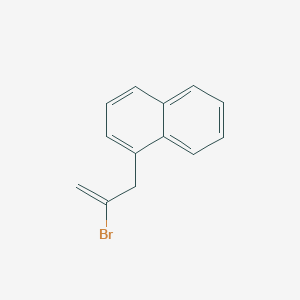
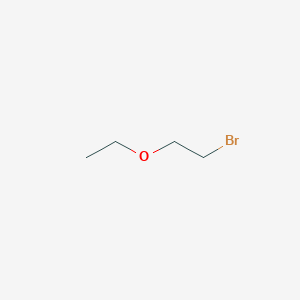
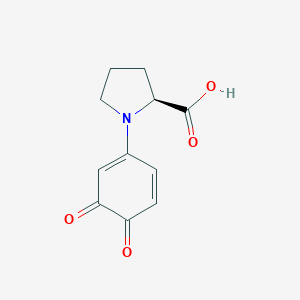
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
